2-Ethoxy-6-phenylpyridine-3-carbonitrile
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Overview
Description
2-Ethoxy-6-phenylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with ethoxy, phenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-phenylpyridine-3-carbonitrile can be achieved through a multi-step process. One common method involves the condensation of an acetophenone oxime, an aldehyde, and malononitrile under solvent-free conditions . This reaction proceeds efficiently without the need for a catalyst, yielding the desired product in good to high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions, can make the production more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Ethoxy-6-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Ethoxy-6-phenylpyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-tolyl-6-phenylpyridine-3-carbonitrile
- 2-Hydroxy-6-phenylpyridine-3-carbonitrile
- 2-Mercapto-6-phenylpyridine-3-carbonitrile
Uniqueness
2-Ethoxy-6-phenylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer different biological activities or industrial uses, highlighting its versatility and importance in research and industry.
Properties
CAS No. |
190579-88-5 |
---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-ethoxy-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O/c1-2-17-14-12(10-15)8-9-13(16-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 |
InChI Key |
AGZSZMWKOMFIPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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